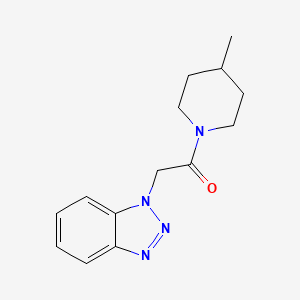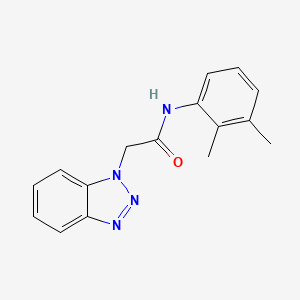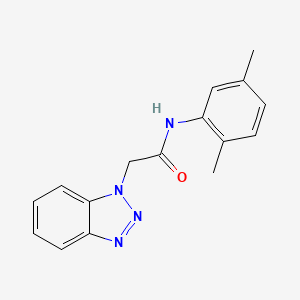
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (BMP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to act as a charge-transporting material in organic electronics. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters. However, further studies are needed to fully understand the long-term effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is its ease of synthesis and low cost, which makes it an attractive material for use in lab experiments. However, its relatively low solubility in common solvents and its limited stability under certain conditions can be a limitation for its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone. One of the most promising areas of research is its potential use in organic electronics, where further studies are needed to optimize its performance in OLEDs. This compound's potential as a corrosion inhibitor and its ability to inhibit the growth of certain cancer cells also warrant further investigation. Additionally, further studies are needed to fully understand the long-term effects of this compound on living organisms, particularly its potential toxicity and environmental impact.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and low toxicity profile make it an attractive material for use in lab experiments. Further research is needed to fully understand its mechanisms of action, biochemical and physiological effects, and potential applications in various fields.
Méthodes De Synthèse
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can be synthesized through various methods. One of the most common methods is the reaction of 1-(4-methylpiperidin-1-yl)propan-2-one with benzotriazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied in scientific research due to its potential applications in various fields. One of its most promising applications is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)14(19)10-18-13-5-3-2-4-12(13)15-16-18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYCKVPYLPOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)





![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)